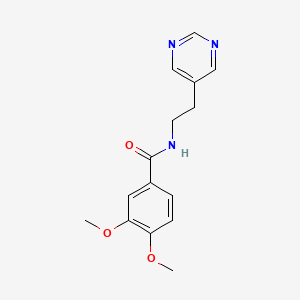

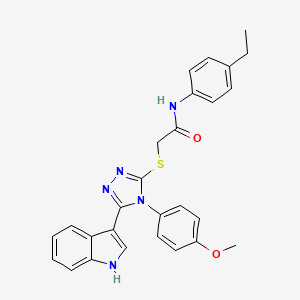

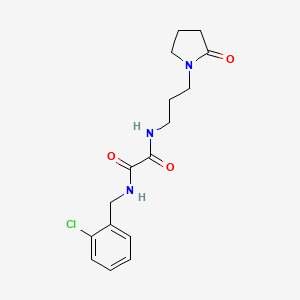

![molecular formula C9H13N3O2S B2975994 ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 74004-44-7](/img/structure/B2975994.png)

ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate, or EDTC, is a type of organosulfur compound that is used in a variety of laboratory experiments. EDTC is known for its unique chemical properties, which make it useful as a reagent in scientific research. EDTC is a versatile compound that can be used in a variety of applications, including synthesis, analysis, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Azo Dye Derivatives Synthesis

Ethyl 2-amino-thiazolopyridine carboxylate: serves as a heterocyclic scaffold in the synthesis of azo dye derivatives. These derivatives are significant due to their chromophoric properties, which are essential in colorant industries. The incorporation of thiazolopyridine into azo dyes enhances their bioactive properties, making them suitable for various pharmacological applications .

Pharmacological Activities

The compound’s structural framework is beneficial in developing drugs with diverse biological activities. It can be used to create molecules with anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties. This versatility is due to the ability to fine-tune the biological activity by introducing different heterocyclic moieties .

Cancer Research

In cancer research, derivatives of ethyl 2-amino-thiazolopyridine carboxylate have shown promise. For instance, specific azo dye derivatives incorporating this heterocyclic scaffold exhibited good activity towards human colon cell lines, suggesting potential in cancer therapeutics .

Central Nervous System (CNS) Medications

The structural similarity of thiazolopyridine derivatives to purines has led to their exploration as GABA_A receptor positive allosteric modulators. This indicates potential applications in developing medications for CNS disorders, including sleep disorders and anxiety .

Digestive System Drugs

Compounds derived from ethyl 2-amino-thiazolopyridine carboxylate have been found to act as proton pump inhibitors. This application is crucial in creating drugs for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Anti-Inflammatory Agents

The compound’s derivatives can influence pathways necessary for the functioning of inflammatory processes. This makes them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to reduce inflammation and pain .

Enzyme Inhibition

Thiazolopyridine derivatives have been identified as potential aromatase inhibitors. Aromatase is an enzyme involved in estrogen production, and its inhibition is a targeted approach in hormone-dependent cancers like breast cancer .

Multicomponent Synthesis Methods

Recent advances in synthetic chemistry have utilized ethyl 2-amino-thiazolopyridine carboxylate in multicomponent one-pot synthesis methods. These methods are environmentally friendly and efficient, providing a pathway to synthesize complex molecules for pharmaceutical applications .

Wirkmechanismus

Target of Action

Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a compound that belongs to the class of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to have a broad spectrum of pharmacological activities . .

Mode of Action

Thiazolo[4,5-b]pyridines, in general, are known for their wide variety of pharmacological effects . They are often used in medicinal chemistry due to their ability to interact with a wide range of receptor targets .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to exhibit a diversity of biological effects, including antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .

Result of Action

Thiazolo[4,5-b]pyridines are known to exhibit a broad spectrum of pharmacological activities .

Eigenschaften

IUPAC Name |

ethyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-2-14-9(13)12-4-3-6-7(5-12)15-8(10)11-6/h2-5H2,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPVTENIUKDOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

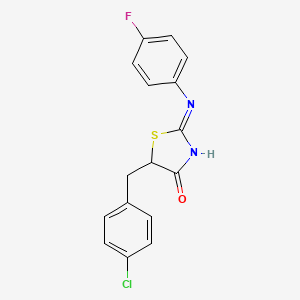

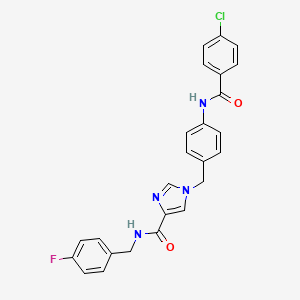

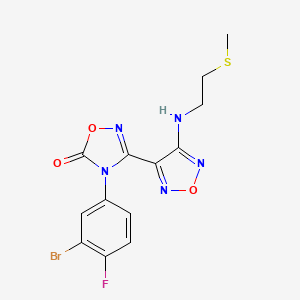

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

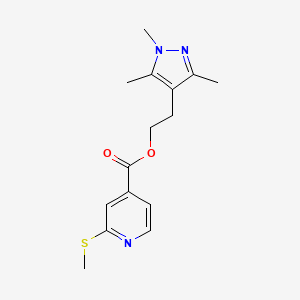

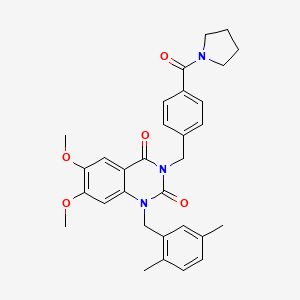

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)

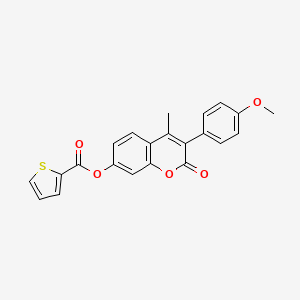

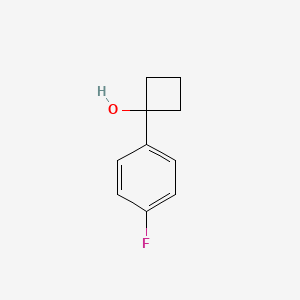

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-4-ylamino)cyclohexyl]carbamate](/img/structure/B2975915.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2975926.png)